7-isopentyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-isopentyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality 7-isopentyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopentyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
One study investigated the synthesis and cardiovascular activity of new derivatives, including those with antiarrhythmic and hypotensive activities. Compounds with specific substituents displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, showing potential for cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antiasthmatic Agents
Research into xanthene derivatives aimed at developing antiasthmatic agents resulted in the synthesis of compounds with significant vasodilator activity, highlighting the potential of purine derivatives in treating asthma by acting as Phosphodiesterase 3 inhibitors (Bhatia et al., 2016).
Antituberculosis Activity
A study on purine linked piperazine derivatives synthesized to identify potent inhibitors of Mycobacterium tuberculosis revealed compounds with promising anti-mycobacterial activity. These compounds were designed to disrupt the biosynthesis of the peptidoglycan in M. tuberculosis, offering a new approach to tuberculosis treatment (Konduri et al., 2020).
Receptor Affinity and Potential Psychotropic Activity
Investigations into N-(arylpiperazinyl)acetamide derivatives of purine diones evaluated their affinity for serotonin and dopamine receptors. Some compounds exhibited potent dual 5-HT6/D2 receptors ligands, indicating potential for psychotropic applications (Żmudzki et al., 2015).
Antihistaminic Activity
The synthesis of new derivatives and evaluation for antihistaminic activity identified compounds with significant inhibition of histamine-induced bronchospasm, offering insights into the development of novel antihistaminic agents (Pascal et al., 1985).
Fluorescent Ligands for Receptor Visualization
A study on "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety aimed at visualizing 5-HT(1A) receptors. These compounds displayed high receptor affinity and fluorescence properties, demonstrating their utility in receptor imaging (Lacivita et al., 2009).
properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-15(2)9-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)16-5-7-17(31-4)8-6-16/h5-8,15H,9-14H2,1-4H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFEFPTQSGKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
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